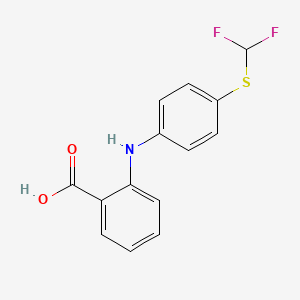

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-

Übersicht

Beschreibung

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- is a chemical compound with the molecular formula C14H11F2NO2S and a molecular weight of 295.31 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- typically involves the reaction of anthranilic acid with a difluoromethylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at a specific temperature, often around 60-80°C, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dimethylformamide, tetrahydrofuran.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

Sulfoxides and Sulfones: Formed from oxidation reactions.

Thiol Derivatives: Formed from reduction reactions.

Substituted Aromatic Compounds: Formed from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Anthranilic Acid Derivatives

The synthesis of anthranilic acid derivatives typically involves the modification of the anthranilic acid structure to enhance its biological properties. The compound N-(p-((difluoromethyl)thio)phenyl)- is synthesized through various organic reactions, including nucleophilic substitutions and coupling reactions. These methods allow for the introduction of functional groups that can significantly alter the compound's activity.

Antibacterial Activity

Studies have demonstrated that anthranilic acid derivatives exhibit notable antibacterial properties. For instance, compounds derived from anthranilic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In a study, several analogues were tested for their minimum inhibitory concentration (MIC) values, revealing promising antibacterial activity:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 125 | Staphylococcus aureus |

| Compound B | 250 | Pseudomonas aeruginosa |

| Compound C | 500 | Bacillus subtilis |

These findings underscore the potential of anthranilic acid derivatives in developing new antibacterial agents .

Antifungal Activity

Anthranilic acid derivatives have also been evaluated for their antifungal properties. A recent study highlighted the antifungal efficacy of a series of menthol-derived compounds containing a thioether moiety, which includes derivatives of anthranilic acid:

| Compound | Inhibition Rate (%) | Fungal Strain |

|---|---|---|

| Compound D | 93.3 | Physalospora piricola |

| Compound E | 86.5 | Gibberella zeae |

| Compound F | 90.5 | Colleterichum orbiculare |

These compounds exhibited inhibition rates superior to commercial fungicides, indicating their potential as effective antifungal agents .

Antitumor Activity

The antitumor properties of anthranilic acid derivatives are another area of active research. Certain derivatives have been shown to inhibit tumor cell growth through various mechanisms, including enzyme inhibition and disruption of cell signaling pathways. For example, one study reported that specific analogues demonstrated IC50 values ranging from 1.5 to 19.5 μM against various cancer cell lines .

Agricultural Applications

Anthranilic acid derivatives are increasingly being explored for their utility in agriculture, particularly as insecticides and fungicides. A patent has described the use of anthranilamides in combination with fungicides to enhance pest control efficacy:

- Insecticidal Activity : These compounds have shown effectiveness against a variety of pests, making them suitable candidates for integrated pest management strategies.

- Fungicidal Activity : The combination of anthranilamides with existing fungicides has been reported to improve the overall efficacy against phytopathogenic fungi .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of anthranilic acid derivatives were tested against multiple bacterial strains to determine their antibacterial efficacy. The results indicated that certain modifications led to significantly lower MIC values compared to the parent compound, highlighting the importance of structural optimization.

Case Study 2: Antifungal Development

A research team developed a new class of antifungal agents based on anthranilic acid derivatives that showed broad-spectrum activity against common agricultural pathogens. The study utilized structure-activity relationship (SAR) analysis to identify key functional groups responsible for enhanced activity.

Wirkmechanismus

The mechanism of action of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Anthranilic Acid: The parent compound, known for its use in the synthesis of dyes and pharmaceuticals.

Difluoromethylthiolated Compounds: Compounds with similar difluoromethylthio groups, known for their unique chemical properties and applications.

Uniqueness

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- is unique due to the presence of both the anthranilic acid moiety and the difluoromethylthio group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biologische Aktivität

Anthranilic acid, specifically the derivative N-(p-((difluoromethyl)thio)phenyl)-, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- is characterized by its unique structure which includes a difluoromethylthio group attached to the phenyl ring of anthranilic acid. Its chemical formula is . The presence of the difluoromethyl group enhances its biological activity by modifying its interaction with biological targets.

Target Enzymes

This compound primarily targets L-amino-acid oxidase and D-amino-acid oxidase in humans. These enzymes play crucial roles in neurotransmitter metabolism and neuromodulation, suggesting that anthranilic acid derivatives could influence neurological functions.

Biochemical Pathways

Anthranilic acid derivatives are involved in various biochemical pathways that include:

- Antibacterial activity : Inhibition of bacterial growth, notably against Legionella pneumophila.

- Anticancer properties : Potential to inhibit cancer cell growth through modulation of specific gene expressions and pathways .

- P-glycoprotein inhibition : This property may help in overcoming drug resistance in cancer cells.

Result of Action

The biological effects of anthranilic acid derivatives can vary significantly based on their specific structure and target interactions. For instance, certain derivatives have shown the ability to prevent albumin denaturation, which is associated with anti-inflammatory effects.

Pharmacokinetics

Anthranilic acid is known for its good solubility in water, which enhances its bioavailability. This property is critical for its effectiveness in therapeutic applications. The compound's pharmacokinetic profile indicates that it can be absorbed well in the gastrointestinal tract, with a high human intestinal absorption (HIA) value between 97% and 99% reported for various derivatives .

Antimicrobial Activity

Anthranilic acid derivatives have demonstrated significant antimicrobial properties. For example:

- Against Legionella pneumophila : Studies indicate that anthranilic acid can inhibit bacterial growth through mechanisms involving tryptophan biosynthesis pathways .

Anticancer Activity

Research has identified anthranilic acid derivatives as promising candidates in cancer therapy:

- Inhibition of Pancreatic Cancer Cells : One study found that these compounds could reduce pancreatic cancer cell growth when used alone or in combination with other agents like DFMO (difluoromethylornithine) .

- Gene Expression Modulation : The most potent derivatives were shown to decrease c-Myc expression while increasing p21 expression, indicating a potential mechanism for tumor suppression .

Cytotoxicity Studies

Table 1 summarizes cytotoxicity data against various cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Anthranilic Acid Derivative 1 | K562 (CML) | 15.3 ± 0.65 |

| Anthranilic Acid Derivative 2 | MCF7 (Breast) | 35.7 ± 1.49 |

| Anthranilic Acid N-(p-((difluoromethyl)thio)phenyl)- | Pancreatic Cancer | Not specified |

These results indicate varying degrees of cytotoxicity against different cancer types, highlighting the potential for targeted therapies using these compounds.

Case Studies

- Pancreatic Cancer Research : A study conducted at Sanford Burnham Prebys Medical Discovery Institute screened anthranilic acid derivatives and identified several compounds that inhibited FUBP1-FUSE interactions, leading to reduced growth of pancreatic cancer cells .

- Beta-Amyloid Inhibition : Another investigation focused on N-phenyl anthranilic acid analogs for their ability to inhibit beta-amyloid aggregation, a key factor in Alzheimer's disease progression. These studies contribute to understanding how structural modifications can enhance therapeutic efficacy against neurodegenerative diseases .

Eigenschaften

IUPAC Name |

2-[4-(difluoromethylsulfanyl)anilino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2S/c15-14(16)20-10-7-5-9(6-8-10)17-12-4-2-1-3-11(12)13(18)19/h1-8,14,17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEFJYIAABWDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199632 | |

| Record name | Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51679-50-6 | |

| Record name | Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051679506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.